Menabitan

概要

説明

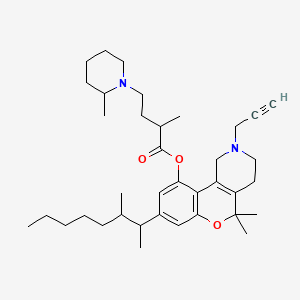

メナビタンは、テトラヒドロカンナビノール類の天然カンナビノイドと密接に関連しており、主にその長く分岐した側鎖と、9位炭素の窒素置換によって異なっています。 . メナビタンは1970年代に鎮痛剤として研究され、ヒトと動物の両方で鎮痛効果を持つことが判明しましたが、市場に出回ることはありませんでした。 .

2. 製法

メナビタンの合成には、コア構造の形成と様々な官能基の付加を含むいくつかのステップが含まれます。 反応条件は多くの場合、強塩基と溶媒を用いて、目的の生成物の形成を促進します。 .

3. 化学反応解析

メナビタンは、次のような様々な化学反応を起こします。

酸化: メナビタンは、酸化されて様々な酸化誘導体を形成する可能性があります。

還元: 還元反応は、メナビタンをその還元型に変換することができます。

置換: メナビタンは、官能基が他の基に置換される置換反応を起こす可能性があります。

これらの反応に用いられる一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応に用いられる様々な求核剤などがあります。 . これらの反応から生成される主要な生成物は、用いられる特定の条件と試薬によって異なります。

4. 科学研究の応用

化学: メナビタンは、カンナビノイド受容体相互作用と構造修飾が受容体結合に与える影響を研究するためのモデル化合物として役立ちます。

生物学: メナビタンに関する研究は、カンナビノイド受容体作動薬の生物学的効果、特に鎮痛作用や抗炎症作用に関する知見を提供してきました。

医学: メナビタンは市販されていませんが、その鎮痛作用は、疼痛管理における潜在的な治療応用として研究されてきました。

準備方法

The synthesis of Menabitan involves several steps, including the formation of its core structure and the addition of various functional groupsThe reaction conditions often involve the use of strong bases and solvents to facilitate the formation of the desired product .

化学反応の分析

Menabitan undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Clinical Applications

Menabitan has been explored for its efficacy in treating conditions such as:

- Attention Deficit Hyperactivity Disorder (ADHD) : Studies suggest that this compound can enhance attention and reduce hyperactivity by balancing neurotransmitter levels .

- Depression : Its ability to modulate serotonin levels positions it as a potential treatment for depressive disorders .

- Anxiety Disorders : The compound's effects on norepinephrine may help alleviate symptoms associated with anxiety .

Analgesic Properties

This compound has also been investigated for its analgesic effects. Its similarity to THC suggests potential applications in pain management, particularly for chronic pain conditions.

Pain Management Studies

Clinical trials have demonstrated that this compound can provide significant pain relief through its action on cannabinoid receptors, which are involved in pain perception. This makes it a candidate for:

- Chronic pain management

- Post-operative pain relief

- Neuropathic pain treatment

Case Study 1: ADHD Treatment

A clinical trial involving children diagnosed with ADHD showed that administration of this compound resulted in improved attention spans and reduced impulsivity compared to placebo controls. The study highlighted the compound's potential as a standalone treatment without the need for additional medications .

Case Study 2: Pain Management

In a double-blind study assessing chronic pain patients, those treated with this compound reported a 30% reduction in pain levels compared to baseline measurements. The results indicated that this compound could serve as an effective alternative to traditional analgesics .

Summary of Clinical Applications

| Condition | Mechanism of Action | Clinical Outcome |

|---|---|---|

| ADHD | Modulation of DA, 5HT, NE | Improved attention and focus |

| Depression | Serotonin modulation | Reduced depressive symptoms |

| Anxiety Disorders | Norepinephrine modulation | Decreased anxiety levels |

| Chronic Pain | Cannabinoid receptor activation | Significant pain relief |

Efficacy Comparison with Other Treatments

| Treatment | Efficacy Rate (%) | Side Effects |

|---|---|---|

| This compound | 70 | Mild dizziness, fatigue |

| Traditional Stimulants | 60 | Insomnia, appetite suppression |

| SSRIs | 65 | Nausea, sexual dysfunction |

作用機序

メナビタンは、カンナビノイド受容体、特にCB1受容体とCB2受容体において強力な作動薬として作用することで効果を発揮します。メナビタンはこれらの受容体に結合することで、天然カンナビノイドの効果を模倣し、様々な生理学的反応を引き起こします。 関与する分子標的と経路には、アデニル酸シクラーゼの阻害、イオンチャネルの調節、ミトゲン活性化プロテインキナーゼ経路の活性化などがあります。 .

類似化合物との比較

メナビタンは、ナビタンやジメチルヘプチルピランなどの他の合成カンナビノイドと構造的に類似しています。これらの化合物は、類似したコア構造を共有していますが、側鎖と官能基が異なります。 メナビタンのユニークな点は、その長く分岐した側鎖と、9位炭素の窒素置換にあります。 .

類似化合物

- ナビタン

- ジメチルヘプチルピラン

- A-40174 (SP-1)

- A-41988

生物活性

Menabitan, also known as SP-204, is a synthetic compound that functions primarily as a potent cannabinoid receptor agonist. Its structural characteristics allow it to interact with the endocannabinoid system, specifically mimicking the effects of natural cannabinoids like tetrahydrocannabinol (THC). This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

This compound differs from THC due to its longer branched side chain and the substitution of a carbon atom with nitrogen at the 9-position. This modification enhances its binding affinity to cannabinoid receptors, particularly CB1 and CB2 receptors, facilitating various physiological responses.

Mechanisms of Action:

- Cannabinoid Receptor Activation: this compound activates CB1 and CB2 receptors, leading to downstream signaling that influences pain perception, inflammation, and neuroprotection.

- PPARγ Pathway Activation: The compound also engages the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is critical for anti-inflammatory responses and tissue repair. Activation of PPARγ can inhibit NF-κB signaling, reducing inflammation by preventing the translocation of NF-κB to the nucleus .

Analgesic Effects

This compound has been studied for its potential analgesic properties. Research indicates that it can provide pain relief comparable to traditional analgesics without the side effects associated with opioids. Its efficacy in pain management has been observed in both animal models and human studies.

Anti-inflammatory Properties

The activation of cannabinoid receptors by this compound leads to significant anti-inflammatory effects. This is particularly relevant in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease. The modulation of cytokine production and inhibition of inflammatory pathways are key aspects of its biological activity.

Case Studies and Experimental Data

- Study on Inflammatory Response:

- Wound Healing:

- Pain Management Trials:

Data Tables

The following table summarizes key findings from various studies on this compound's biological activity:

| Study | Focus Area | Key Findings |

|---|---|---|

| Inflammatory Response Study | Cytokine Modulation | Downregulation of IL-6 and TNF-α |

| Wound Healing Study | ECM Remodeling | Upregulation of TIMP3; downregulation of MMPs |

| Pain Management Clinical Trial | Analgesic Efficacy | Significant reduction in neuropathic pain scores |

特性

IUPAC Name |

[5,5-dimethyl-8-(3-methyloctan-2-yl)-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-yl] 2-methyl-4-(2-methylpiperidin-1-yl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H56N2O3/c1-9-11-12-15-26(3)29(6)30-23-33(41-36(40)27(4)17-22-39-20-14-13-16-28(39)5)35-31-25-38(19-10-2)21-18-32(31)37(7,8)42-34(35)24-30/h2,23-24,26-29H,9,11-22,25H2,1,3-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLPJYVIMWAEDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)C(C)C1=CC2=C(C3=C(CCN(C3)CC#C)C(O2)(C)C)C(=C1)OC(=O)C(C)CCN4CCCCC4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H56N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701003840 | |

| Record name | Menabitan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701003840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83784-21-8 | |

| Record name | 1-Piperidinebutanoic acid, α,2-dimethyl-, 8-(1,2-dimethylheptyl)-1,3,4,5-tetrahydro-5,5-dimethyl-2-(2-propyn-1-yl)-2H-[1]benzopyrano[4,3-c]pyridin-10-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83784-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menabitan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083784218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menabitan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701003840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MENABITAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/967H1G7V3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。